Cas no 150395-92-9 (N-methylpiperidin-3-amine)

N-Methylpiperidin-3-amine is a tertiary amine derivative of piperidine, featuring a methyl group substitution on the nitrogen atom. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility as a building block for bioactive molecules. Its rigid piperidine scaffold and basic amine functionality make it suitable for applications in medicinal chemistry, particularly in the development of CNS-targeting agents and receptor modulators. The compound exhibits favorable solubility in polar organic solvents, facilitating its use in reaction schemes. Its stability under standard conditions and well-characterized reactivity profile further enhance its utility in synthetic workflows.
N-methylpiperidin-3-amine structure
N-methylpiperidin-3-amine structure
商品名:N-methylpiperidin-3-amine
CAS番号:150395-92-9
MF:C6H14N2
メガワット:114.18876
MDL:MFCD07787586
CID:822072
PubChem ID:15670691

N-methylpiperidin-3-amine 化学的及び物理的性質

名前と識別子

    • N-methyl-3-Piperidinamine
    • N-METHYLPIPERIDIN-3-AMINE
    • N-Methylpiperidin-3-amine.(HCl)
    • rac 3-Amino-1-methyl-piperidine, 98%
    • N-methylpiperidin-3-amine
    • MDL: MFCD07787586
    • インチ: InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3
    • InChIKey: LJAXTAOSOVPBQH-UHFFFAOYSA-N
    • ほほえんだ: CNC1CCCNC1

計算された属性

  • せいみつぶんしりょう: 114.115698455g/mol
  • どういたいしつりょう: 114.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 63.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 24.1Ų

じっけんとくせい

  • 密度みつど: 0.91
  • ふってん: 167 ºC
  • フラッシュポイント: 52 ºC

N-methylpiperidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM371060-1g
N-Methylpiperidin-3-amine
150395-92-9 95%+
1g
$109 2022-09-02
Enamine
EN300-206187-2.5g
N-methylpiperidin-3-amine
150395-92-9
2.5g
$1428.0 2023-09-16
TRC
M104458-50mg
N-methylpiperidin-3-amine
150395-92-9
50mg
$ 50.00 2022-06-04
Alichem
A129007793-5g
N-Methylpiperidin-3-amine
150395-92-9 95%
5g
426.12 USD 2021-06-01
Enamine
EN300-206187-0.1g
N-methylpiperidin-3-amine
150395-92-9
0.1g
$640.0 2023-09-16
eNovation Chemicals LLC
D768349-1g
3-Piperidinamine, N-methyl-
150395-92-9 98%
1g
$560 2023-09-04
Enamine
EN300-206187-5g
N-methylpiperidin-3-amine
150395-92-9
5g
$2110.0 2023-09-16
Enamine
EN300-206187-10g
N-methylpiperidin-3-amine
150395-92-9
10g
$3131.0 2023-09-16
TRC
M104458-100mg
N-methylpiperidin-3-amine
150395-92-9
100mg
$ 70.00 2022-06-04
Enamine
EN300-206187-0.05g
N-methylpiperidin-3-amine
150395-92-9
0.05g
$612.0 2023-09-16

N-methylpiperidin-3-amine 関連文献

N-methylpiperidin-3-amineに関する追加情報

Professional Introduction to N-methylpiperidin-3-amine (CAS No. 150395-92-9)

N-methylpiperidin-3-amine, a compound with the chemical identifier CAS No. 150395-92-9, is a significant molecule in the realm of pharmaceutical chemistry and drug development. This piperidine derivative has garnered attention due to its versatile applications in synthesizing bioactive molecules and its potential role in medicinal chemistry. The compound's unique structural features make it a valuable intermediate in the creation of various pharmacological agents, particularly those targeting neurological and cardiovascular systems.

The chemical structure of N-methylpiperidin-3-amine consists of a six-membered heterocyclic ring containing nitrogen, substituted with a methyl group at the 1-position and an amine group at the 3-position. This configuration imparts specific electronic and steric properties that are highly desirable in drug design. The presence of the amine group allows for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.

In recent years, there has been a surge in research focusing on piperidine derivatives due to their demonstrated efficacy in modulating various biological pathways. N-methylpiperidin-3-amine has been explored as a key building block in the development of novel therapeutic agents. Its role in synthesizing small-molecule drugs has been particularly noteworthy, with several studies highlighting its utility in creating compounds that exhibit potent activity against diseases such as Alzheimer's and Parkinson's.

One of the most compelling aspects of N-methylpiperidin-3-amine is its ability to serve as a precursor for molecules that interact with central nervous system (CNS) targets. The piperidine scaffold is known for its ability to cross the blood-brain barrier, making it an ideal candidate for developing neuropharmacological agents. Researchers have leveraged this property to create innovative drugs that address neurological disorders by modulating neurotransmitter systems.

Recent advancements in computational chemistry have further enhanced the understanding of how N-methylpiperidin-3-amine functions in drug design. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These studies have identified key structural features that contribute to its binding affinity and selectivity, guiding the development of more effective therapeutic agents.

The pharmaceutical industry has shown particular interest in N-methylpiperidin-3-amine due to its potential in creating next-generation drugs. Its incorporation into lead compounds has led to several promising candidates entering clinical trials. These trials have demonstrated the compound's ability to produce desired pharmacological effects while maintaining a favorable safety profile. The results have been instrumental in advancing our understanding of how piperidine derivatives can be utilized in treating complex diseases.

Beyond its applications in CNS drug development, N-methylpiperidin-3-amine has also been explored for its potential in other therapeutic areas. Studies have indicated its utility in designing molecules that target cardiovascular diseases, where its structural properties contribute to improved efficacy and reduced side effects. The compound's versatility makes it a valuable asset in the pharmaceutical toolkit, offering opportunities for innovation across multiple disease domains.

The synthesis of N-methylpiperidin-3-amine has been optimized through various chemical methodologies, ensuring high yields and purity suitable for industrial-scale production. Advances in synthetic techniques have enabled researchers to access this compound efficiently, facilitating its use in large-scale drug development programs. These improvements have been crucial in reducing costs and accelerating the time-to-market for new pharmaceuticals.

In conclusion, N-methylpiperidin-3-amine (CAS No. 150395-92-9) represents a cornerstone molecule in modern pharmaceutical chemistry. Its unique structural properties and versatile applications make it an indispensable tool for drug discovery and development. As research continues to uncover new therapeutic possibilities, this compound is poised to play an even greater role in addressing some of the most pressing challenges in medicine today.

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